(E)-3-((3-chloro-4-methylphenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile
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Description
Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The compound’s structure can be determined using various spectroscopic techniques.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions, starting from readily available starting materials, to produce the desired compound. The synthesis is usually optimized to improve yield and selectivity.Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques such as NMR, IR, UV-Vis, and X-ray crystallography.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, its stability under various conditions, and any catalytic activity it may have.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity/basicity, reactivity, stability, etc.).Safety And Hazards
The safety and hazards associated with a compound are determined by studying its toxicity, flammability, environmental impact, and other related factors.
Future Directions
Future directions could involve further optimization of the compound’s synthesis, studying its applications, and investigating its mechanism of action in more detail.
Please consult with a professional chemist or a relevant expert for more accurate and detailed information. This is a general approach and may not apply to all compounds.
properties
IUPAC Name |
(E)-3-(3-chloro-4-methylanilino)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3S/c1-13-4-6-16(8-15(13)3)20-12-26-21(25-20)17(10-23)11-24-18-7-5-14(2)19(22)9-18/h4-9,11-12,24H,1-3H3/b17-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKSGPPKXIXYBJ-GZTJUZNOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)C)Cl)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)C)Cl)/C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-((3-chloro-4-methylphenyl)amino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile |
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